molecular formula C14H13NOS B14602963 N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide CAS No. 58795-14-5

N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide

Cat. No.: B14602963
CAS No.: 58795-14-5
M. Wt: 243.33 g/mol
InChI Key: QJFUBMGKMWYDPY-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide is a chemical compound known for its unique structure and properties It is a member of the carbothioamide family, which is characterized by the presence of a thiocarbonyl group (C=S) attached to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with hydroxylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide exerts its effects involves interaction with specific molecular targets. The compound can inhibit or modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-phenylbenzenecarbothioamide
  • N-Hydroxy-N-(4-methoxyphenyl)benzenecarbothioamide
  • N-Hydroxy-N-(4-chlorophenyl)benzenecarbothioamide

Uniqueness

N-Hydroxy-N-(4-methylphenyl)benzenecarbothioamide is unique due to the presence of the 4-methylphenyl group, which influences its reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

CAS No.

58795-14-5

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

N-hydroxy-N-(4-methylphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H13NOS/c1-11-7-9-13(10-8-11)15(16)14(17)12-5-3-2-4-6-12/h2-10,16H,1H3

InChI Key

QJFUBMGKMWYDPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=S)C2=CC=CC=C2)O

Origin of Product

United States

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